5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide

Catalog No.
S15681375
CAS No.
853331-40-5
M.F
C17H10ClF2NO2
M. Wt
333.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furami...

CAS Number

853331-40-5

Product Name

5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide

IUPAC Name

5-(2-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide

Molecular Formula

C17H10ClF2NO2

Molecular Weight

333.7 g/mol

InChI

InChI=1S/C17H10ClF2NO2/c18-12-4-2-1-3-11(12)15-7-8-16(23-15)17(22)21-14-6-5-10(19)9-13(14)20/h1-9H,(H,21,22)

InChI Key

CXTVDCSQOLPADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl

5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide is a synthetic compound characterized by its unique chemical structure, which includes a furan ring and multiple aromatic substituents. The compound's linear formula is C17H10ClF2NO2C_{17}H_{10}ClF_{2}NO_{2} and it has a CAS number of 853331-40-5. The presence of chlorine and fluorine atoms in the phenyl groups contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and drug development .

Typical of amides and substituted phenyl compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the 2-chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of other substituents.
  • Acid-Base Reactions: The amide functional group can participate in acid-base chemistry, influencing solubility and reactivity.
  • Electrophilic Aromatic Substitution: The fluorine atoms on the phenyl groups may direct electrophilic substitution reactions, altering the compound's properties and reactivity.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and agrochemicals.

Research indicates that compounds similar to 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide exhibit neuroprotective properties. Specifically, derivatives of furan-based compounds have been shown to prevent neuronal death caused by neurotoxins or neurodegenerative diseases . This suggests potential therapeutic applications in treating conditions such as stroke or neurodegenerative disorders.

The synthesis of 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide typically involves several steps:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Chlorination and fluorination of the phenyl groups can be performed using standard electrophilic aromatic substitution techniques.
  • Amidation: The final step involves coupling the furan derivative with the substituted phenyl amine to form the desired amide.

These methods can vary in complexity depending on the specific starting materials used and the desired purity of the final product.

5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has potential applications in:

  • Pharmaceuticals: Due to its neuroprotective properties, it may be developed as a treatment for neurodegenerative diseases or as a protective agent against neuronal damage.
  • Agrochemicals: Its structural features may lend themselves to developing pesticides or herbicides.
  • Material Science: The compound's unique electronic properties could be explored for use in organic electronics or photonic devices.

Studies on similar compounds have indicated that they may interact with various biological targets, including enzymes involved in neurotransmission and pathways associated with neuronal survival. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

Research into its pharmacokinetics and pharmacodynamics would provide insights into its behavior within biological systems, guiding dosage and administration strategies.

Several compounds share structural similarities with 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide. Here are a few notable examples:

Compound NameStructureUnique Features
5-(2-Chlorophenyl)-N-(3-fluorophenyl)-2-furamideStructureContains a fluorine atom at a different position, potentially altering its biological activity.
5-(2,4-Dichlorophenyl)-N-(3-fluorophenyl)furan-2-carboxamideStructureFeatures dichloro substitution which may enhance stability but alter reactivity compared to the difluoro derivative.
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamideStructureIncorporates bromine which could impact both solubility and interaction with biological targets differently than fluorine or chlorine.

These comparisons highlight how variations in halogen substitution can influence chemical properties, biological activity, and potential applications.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.0368126 g/mol

Monoisotopic Mass

333.0368126 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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